Platyphyllenone

Catalog No.
S1532385
CAS No.
56973-65-0
M.F
C19H20O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platyphyllenone

CAS Number

56973-65-0

Product Name

Platyphyllenone

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+

InChI Key

GIKJADRKBZHVCY-DUXPYHPUSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O

Isomeric SMILES

C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O

The exact mass of the compound Platyphyllenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Platyphyllenone (CAS 56973-65-0) is a naturally occurring linear diarylheptanoid characterized by a 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one core. In commercial procurement, it is primarily sourced as a high-purity analytical reference standard for the standardization of Alnus and Betula botanical extracts, and as a specialized pharmacological scaffold for drug discovery [1]. Unlike polymeric polyphenols or crude botanical fractions, isolated Platyphyllenone provides a distinct α,β-unsaturated ketone moiety that acts as a precise Michael acceptor in synthetic chemistry and target-binding assays. Its established physicochemical profile, including quantified blood-brain barrier (BBB) permeability and specific pH-dependent stability, makes it a critical baseline material for evaluating the pharmacokinetics and bioactivity of linear versus cyclic diarylheptanoids [2].

Substituting Platyphyllenone with crude Alnus botanical extracts, common curcuminoids, or closely related saturated diarylheptanoids (such as platyphyllone) fundamentally compromises assay reproducibility and molecular reactivity [1]. The presence of the C4-C5 double bond conjugated with the C3 ketone in Platyphyllenone creates a specific electrophilic α,β-unsaturated Michael acceptor site absent in saturated analogs, directly dictating its binding affinity and reactivity in targeted screening. Furthermore, in pharmacokinetic modeling, Platyphyllenone exhibits a distinct membrane permeability profile that differs significantly from highly glycosylated diarylheptanoids, which fail to cross lipid membranes via passive diffusion [1]. Consequently, utilizing structural analogs or crude mixtures invalidates comparative permeability assays, formulation stability studies, and target-specific binding data, necessitating the procurement of the exact, high-purity compound.

Blood-Brain Barrier and Gastrointestinal Permeability Profiling

In parallel artificial membrane permeability assays (PAMPA), Platyphyllenone demonstrated high passive diffusion capabilities with a log Pe value greater than -5.0 for gastrointestinal (PAMPA-GI) and greater than -6.0 for blood-brain barrier (PAMPA-BBB) models. In contrast, glycosylated diarylheptanoids such as hirsutanonol-5-O-β-D-glucopyranoside completely failed to cross the lipid membranes [1]. While the cyclic analog alnusone also crossed the BBB, Platyphyllenone serves as the primary linear comparator for CNS-targeted diarylheptanoid development.

Evidence DimensionMembrane Permeability (log Pe)
Target Compound Datalog Pe > -5.0 (PAMPA-GI) and > -6.0 (PAMPA-BBB)
Comparator Or BaselineGlycosylated analogs (negligible permeation)
Quantified DifferenceValidates Platyphyllenone as a highly permeable linear scaffold vs. impermeable glycosides.
ConditionsIn vitro PAMPA-GI and PAMPA-BBB lipid membrane models.

Buyers selecting scaffolds for neuropharmacological assays must procure Platyphyllenone over its glycosylated derivatives to ensure target engagement within the CNS.

Molar Potency in Antiviral Screening Assays

Platyphyllenone exhibits potent antiviral activity against the Influenza A virus H9N2 strain, achieving an EC50 of 29.9 μM. When compared to the standard commercial antiviral reference, Zanamivir (EC50 = 16.9 μg/mL, equivalent to ~50.8 μM), Platyphyllenone demonstrates superior molar potency in this specific viral model [1]. This quantitative advantage positions the compound as a high-value positive control or lead scaffold in virology screening panels, outperforming standard benchmark therapeutics in targeted assays.

Evidence DimensionAntiviral Activity (EC50 against H9N2)
Target Compound Data29.9 μM
Comparator Or BaselineZanamivir (~50.8 μM / 16.9 μg/mL)
Quantified Difference~1.7-fold higher molar potency for Platyphyllenone.
ConditionsIn vitro Influenza A H9N2 viral replication assay.

Procuring Platyphyllenone provides virology labs with a natural product reference standard that exceeds the molar efficacy of traditional synthetic benchmarks for specific viral strains.

pH-Dependent Formulation Stability

Stability profiling of diarylheptanoids reveals that Platyphyllenone undergoes pH-dependent degradation in aqueous solutions across pH 1.2, 6.8, and 7.4. This contrasts sharply with cyclic diarylheptanoids (e.g., alnusone) which remain completely stable across all tested pH values [1]. This degradation behavior, quantified via UHPLC-DAD and Orbitrap MS, dictates that Platyphyllenone must be handled with strict pH control during assay formulation and cannot be directly substituted with cyclic analogs if long-term aqueous stability is the primary selection criteria.

Evidence DimensionAqueous Stability (pH 1.2 - 7.4)
Target Compound DatapH-dependent degradation observed
Comparator Or BaselineAlnusone (Stable across all tested pH values)
Quantified DifferenceCyclic analogs offer superior aqueous stability compared to the linear Platyphyllenone.
ConditionsAqueous buffer solutions at pH 1.2, 6.8, and 7.4 monitored by UHPLC-DAD.

Procurement teams and formulators must account for this instability by utilizing appropriate organic solvents or controlled-pH buffers, or otherwise opt for cyclic analogs for prolonged aqueous assays.

Selective Modulation of Bacterial Quorum Sensing

In assays evaluating the modulation of bacterial quorum sensing, Platyphyllenone specifically inhibited the biosynthesis of violacein in the Chromobacterium violaceum CV026 biosensor model. Unlike the closely related diarylheptanoid hirsutenone—which inhibited both violacein and pyocyanin biosynthesis (in P. aeruginosa)—Platyphyllenone demonstrated a narrower, more selective inhibitory profile [1]. This makes it an ideal specific probe for violacein pathway inhibition without the broader cross-reactivity seen in other in-class compounds.

Evidence DimensionQuorum Sensing Biosensor Inhibition
Target Compound DataInhibits violacein biosynthesis only
Comparator Or BaselineHirsutenone (Inhibits both violacein and pyocyanin)
Quantified DifferencePlatyphyllenone offers pathway-selective inhibition compared to dual-inhibition by hirsutenone.
ConditionsC. violaceum CV026 and P. aeruginosa PAO1 biosensor assays.

Researchers requiring a highly selective inhibitor for violacein-dependent quorum sensing should procure Platyphyllenone over broader-spectrum diarylheptanoids to avoid confounding off-target effects.

Pharmacokinetic and BBB Permeability Modeling

Due to its validated log Pe > -5.0 in PAMPA-BBB assays, Platyphyllenone is the right choice as a positive control or lead scaffold for developing CNS-penetrant linear diarylheptanoids, especially when compared against impermeable glycosylated analogs [1].

Antiviral Assay Reference Standards

With an EC50 of 29.9 μM against Influenza A H9N2, Platyphyllenone serves as a high-potency natural product benchmark, outperforming the standard Zanamivir in molar terms for specific virology screening panels [2].

Selective Quorum Sensing Probes

Platyphyllenone is optimally deployed in microbiology labs requiring specific inhibition of violacein biosynthesis in C. violaceum without the confounding pyocyanin inhibition seen with analogs like hirsutenone [3].

Standardization of Botanical Extracts

As a compound with well-characterized pH-dependent degradation and UHPLC-DAD profiles, it is essential for the rigorous quality control, formulation stability testing, and analytical standardization of Alnus and Betula derived commercial extracts [1].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.14124450 Da

Monoisotopic Mass

296.14124450 Da

Heavy Atom Count

22

Appearance

Oil

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one

Dates

Last modified: 08-15-2023

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